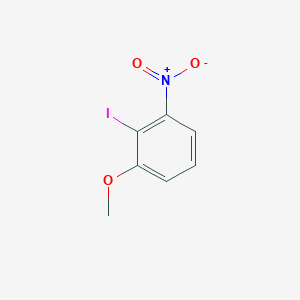

2-Iodo-1-methoxy-3-nitrobenzene

説明

2-Iodo-1-methoxy-3-nitrobenzene is an organic compound characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution (EAS): One common method involves the nitration of 2-iodoanisole followed by iodination. The nitration step typically uses concentrated nitric acid and sulfuric acid, while iodination employs iodine and an oxidizing agent like nitric acid.

Direct Iodination: Another approach is the direct iodination of 1-methoxy-3-nitrobenzene using iodine and an oxidizing agent under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure consistency and efficiency. These methods involve the use of automated reactors and precise control of reaction conditions to optimize yield and purity.

Types of Reactions:

Oxidation: The nitro group can be further oxidized to produce compounds like 2-iodo-1-methoxy-3-nitrobenzoic acid.

Reduction: The nitro group can be reduced to an amine, resulting in 2-iodo-1-methoxy-3-aminobenzene.

Substitution: The iodine atom can be substituted with other groups, such as alkyl or acyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

Reduction: Typical reducing agents are iron and hydrogen in the presence of a catalyst.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used, often with a base such as triethylamine.

Major Products Formed:

Oxidation: 2-iodo-1-methoxy-3-nitrobenzoic acid

Reduction: 2-iodo-1-methoxy-3-aminobenzene

Substitution: Various alkylated or acylated derivatives

科学的研究の応用

2-Iodo-1-methoxy-3-nitrobenzene is utilized in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 2-Iodo-1-methoxy-3-nitrobenzene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may interact with the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

類似化合物との比較

2-Iodo-4-methoxy-1-nitrobenzene: Similar structure but different positions of substituents.

1-Iodo-3-nitrobenzene: Lacks the methoxy group.

2-Iodo-1-methoxybenzene: Lacks the nitro group.

Uniqueness: 2-Iodo-1-methoxy-3-nitrobenzene is unique due to the combination of its iodine, methoxy, and nitro groups, which confer distinct chemical properties and reactivity compared to its similar compounds.

生物活性

2-Iodo-1-methoxy-3-nitrobenzene (CAS No. 98991-08-3) is an organic compound with the molecular formula C7H6INO3. It features a nitro group (-NO2), an iodine atom, and a methoxy group (-OCH3) attached to a benzene ring. This compound is of significant interest in various fields, including medicinal chemistry, materials science, and biological research, due to its unique structural properties and potential biological activities.

Structure and Molecular Characteristics

- Molecular Formula : C7H6INO3

- Molecular Weight : 279.03 g/mol

- Boiling Point : Not specified

- InChI Key : IJNNDGXIXMHYOG-UHFFFAOYSA-N

Chemical Behavior

This compound can undergo various chemical reactions:

- Nucleophilic Substitution : The iodine atom can be replaced by other nucleophiles.

- Reduction Reactions : The nitro group can be reduced to an amine.

- Coupling Reactions : It can participate in coupling reactions to form more complex organic molecules .

The biological activity of this compound is influenced by its chemical structure, particularly the presence of the nitro and methoxy groups. These functional groups can interact with biological macromolecules, potentially affecting various biochemical pathways.

Case Studies and Research Findings

- Antimicrobial Activity :

- Cytotoxicity Assessment :

-

Enzyme Inhibition Studies :

- Another study evaluated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. It was found that this compound could inhibit key metabolic enzymes, suggesting its potential as a therapeutic agent in cancer treatment.

Toxicological Profile

The compound's safety profile has been assessed through various toxicological studies:

- Acute Toxicity : Data indicates moderate toxicity upon oral administration in animal models.

- Chronic Exposure Effects : Long-term exposure studies revealed potential impacts on liver function and hematological parameters, necessitating caution in handling and application .

Medicinal Chemistry

Due to its biological activity, this compound is being explored as a precursor for synthesizing novel pharmaceuticals targeting bacterial infections and cancer.

Material Science

The compound's unique properties make it suitable for developing photochemical materials and sensors, particularly in applications requiring light-responsive behavior .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Iodo-1-methoxy-3-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring:

Methoxylation : Introduce the methoxy group via nucleophilic substitution using methanol and sulfuric acid under reflux.

Nitration : Use a HNO₃/H₂SO₄ mixture at 0–5°C to direct nitro groups to the meta position relative to methoxy .

Iodination : Employ iodine with an oxidizing agent (e.g., HNO₃ or H₂O₂) to achieve electrophilic substitution at the ortho position.

Optimization : Control temperature during nitration to minimize side reactions. Use stoichiometric iodine (1.2–1.5 eq.) and monitor reaction progress via TLC .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, nitro deshielding adjacent protons).

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-I bond ~2.09 Å). Use SHELXL for refinement, ensuring R-factor < 0.05 .

- Mass Spectrometry : Confirm molecular weight (MW 295.01 g/mol) via ESI-MS .

Advanced Research Questions

Q. How do electronic effects govern regioselectivity during iodination of the benzene ring?

- Methodological Answer : The methoxy group (strongly electron-donating) directs iodination to the ortho position, while the nitro group (electron-withdrawing) stabilizes negative charge in the transition state. Computational studies (DFT) using B3LYP/6-31G* reveal partial charge distribution: iodine substitution occurs where local electron density is highest .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Use the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy .

- Solvent Effects : Include polarizable continuum models (PCM) for solvation energy in reaction simulations.

Q. How can functional group transformations expand the utility of this compound in synthetic chemistry?

- Methodological Answer :

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl converts nitro to amino, enabling coupling reactions .

- Methoxy Oxidation : Treat with KMnO₄/H₂SO₄ to yield carboxylic acids for coordination chemistry.

- Iodo Substitution : Perform Ullmann or Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .

Q. What safety protocols are critical when handling nitro and iodo substituents in this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks from nitro group decomposition products (e.g., NOₓ).

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact with iodine residues .

- Waste Disposal : Quench excess iodine with Na₂S₂O₃ and neutralize nitro-containing waste with alkaline solutions.

Q. How should researchers resolve contradictions between experimental data and computational predictions?

- Methodological Answer :

- Cross-Validation : Compare IR vibrational modes with DFT-simulated spectra. Discrepancies in C-I stretching (~500 cm⁻¹) may indicate crystal packing effects.

- Error Analysis : Check basis set adequacy in DFT (e.g., 6-311++G** vs. LANL2DZ for iodine) and refine crystallographic thermal parameters .

Q. What advanced crystallographic parameters should be prioritized during structure refinement?

- Methodological Answer :

特性

IUPAC Name |

2-iodo-1-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNNDGXIXMHYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347649 | |

| Record name | 2-Iodo-1-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98991-08-3 | |

| Record name | 2-Iodo-1-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。